

Telatinib BAY 57-9352 mechanism of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Telatinib

CAS No.: 332012-40-5

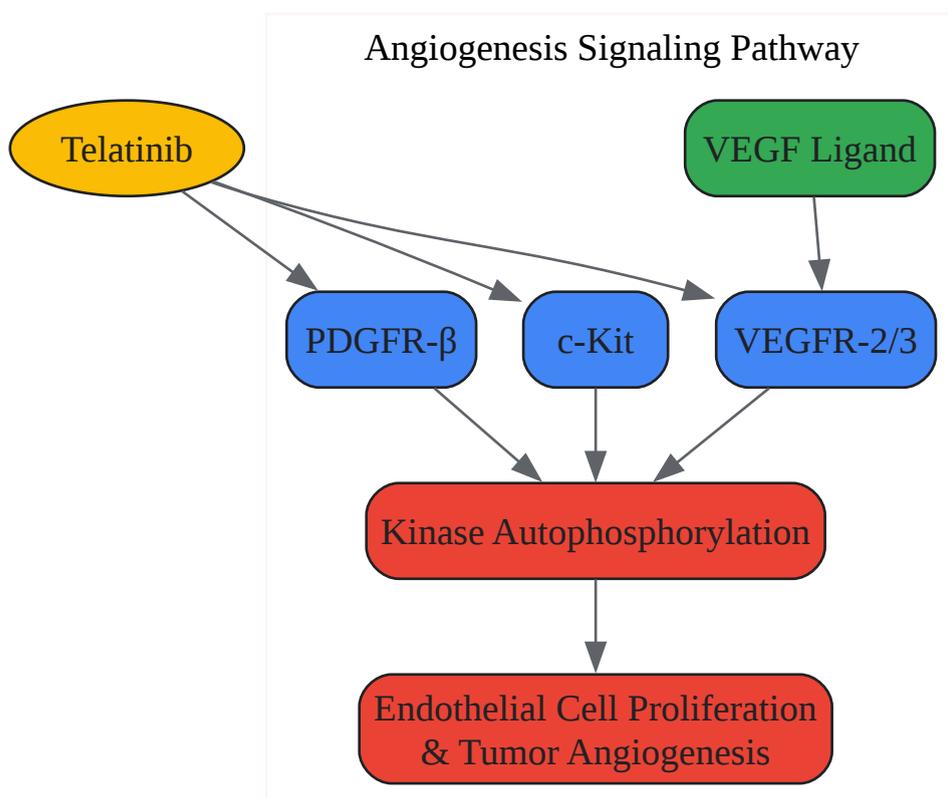
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Target Profile & Mechanism of Action

Telatinib is an orally available, small-molecule inhibitor that targets key receptor tyrosine kinases involved in tumor angiogenesis [1] [2] [3]. Its primary mechanism is the potent inhibition of Vascular Endothelial Growth Factor Receptors 2 and 3 (VEGFR-2/-3) and Platelet-Derived Growth Factor Receptor β (PDGFR- β) [1] [2] [3]. Additionally, it strongly inhibits c-Kit [4] [3].

The following diagram illustrates the primary signaling pathways inhibited by **Telatinib** and its consequent anti-angiogenic effects.



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Telatinib inhibits key tyrosine kinase receptors, blocking downstream angiogenic signaling.

The potency of **Telatinib** against its key targets has been quantified in biochemical assays, as shown in the table below.

Table 1: In Vitro Inhibitory Profile (IC₅₀) of Telatinib [4]

Target	IC ₅₀ (nM)	Cellular Function / Assay
c-Kit	1 nM	Receptor tyrosine kinase activity
VEGFR-3	4 nM	Receptor tyrosine kinase activity
VEGFR-2	6 nM	Receptor tyrosine kinase activity; 19 nM in whole-cell autophosphorylation assay [3]

Target	IC ₅₀ (nM)	Cellular Function / Assay
PDGFR- α	15 nM	Receptor tyrosine kinase activity
PDGFR- β	N/A	Inhibits PDGF-stimulated growth of human aortic smooth muscle cells (IC ₅₀ = 249 nM) [3]
N/A	26 nM	Inhibits VEGF-dependent proliferation of human umbilical vein endothelial cells (HUVECs) [3]

It is noteworthy that **Telatinib** displays little inhibitory activity against the Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth factor receptor (FGFR) family, and the Tie-2 receptor, indicating a selective profile [4].

Experimental Evidence & Preclinical Models

The anti-tumor efficacy and proposed mechanism of action of **Telatinib** have been validated through a series of *in vitro* and *in vivo* experiments.

Key Experimental Findings and Methodologies:

- **In Vivo Anti-tumor Activity:** Administration of **Telatinib** as a single agent demonstrated potent, dose-dependent anti-tumor activity in multiple human tumor xenograft models, including MDA-MB-231 breast cancer, Colo-205 colon cancer, DLD-1 colon cancer, and H460 non-small cell lung cancer, as well as in pancreatic and prostate carcinoma models [4].
- **Pharmacodynamic Biomarkers in Clinical Studies:** In phase I clinical trials, **Telatinib**'s biological activity was confirmed using specific pharmacodynamic biomarkers [1] [2] [3].
 - **sVEGFR-2:** Plasma levels of soluble VEGFR-2 (sVEGFR-2) decreased with increasing drug exposure (AUC₍₀₋₁₂₎), indicating target engagement [1] [2].
 - **DCE-MRI:** Tumor blood flow, as measured by Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI) parameters (K^{trans} and IAUC₆₀), was shown to decrease, demonstrating a biological effect on tumor vasculature [1] [2] [3].
 - **VEGF:** A dose-dependent increase in plasma VEGF levels was observed, which is a common compensatory feedback mechanism following VEGFR inhibition [3].

Clinical Pharmacology & Development

The pharmacokinetic and safety profile of **Telatinib** has been characterized in phase I dose-escalation studies involving patients with advanced solid tumors.

Table 2: Clinical Pharmacokinetics and Tolerability (Phase I Data) [1] [2] [3]

Parameter	Findings
Absorption	Rapidly absorbed after oral administration; median time to peak concentration (T_{max}) < 3 hours [1] [3].
Dose Proportionality	Exposure (C_{max} and AUC) increased in a less-than-dose-proportional manner, plateauing in the 900 mg to 1500 mg BID dose range [1] [2].
Half-life	Averaged approximately 5.5 to 8.2 hours [1] [3].
Metabolism	Metabolized by various cytochrome P450 (CYP) isoforms and UGT1A4; the main metabolite is BAY 60-8246 (demethylated derivative) [2] [3].
Drug-Drug Interaction Potential	Low risk based on <i>in vitro</i> studies; no critical involvement of polymorphic CYP isoforms, and no significant inhibition or induction of major CYP isoforms at therapeutic concentrations [2].
Recommended Phase II Dose	900 mg, administered twice daily (BID) on a continuous schedule [2] [3].
Maximum Tolerated Dose (MTD)	Not formally reached in studies up to 1500 mg BID [2] [3].
Most Frequent Drug-Related Adverse Events (Grade 3)	Hypertension (23-28%) and diarrhoea (7-15%) [1] [2].

Current Development Status: According to the AdisInsight database, **Telatinib** has been investigated in phase II studies for gastric, liver, and oesophageal cancers [5]. A phase II clinical trial investigating **Telatinib**

in combination therapy for these cancers was listed as active in the United States as of August 2021 (NCT04798781) [5]. A 2025 bioinformatics study also identified **Telatinib** as a potential therapeutic drug targeting irinotecan-related regulators in colorectal cancer, suggesting ongoing research interest [6].

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To cite this document: Smolecule. [Telatinib BAY 57-9352 mechanism of action]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544864#telatinib-bay-57-9352-mechanism-of-action>]

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